2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

描述

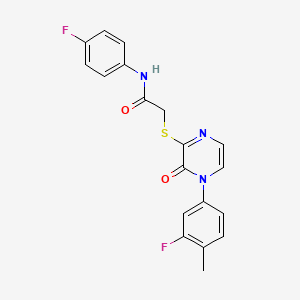

This compound belongs to the class of thioacetamide derivatives featuring a dihydropyrazinone core. The structure includes:

- Core: A 3-oxo-3,4-dihydropyrazine ring substituted at position 4 with a 3-fluoro-4-methylphenyl group.

- Linkage: A thioether bridge connecting the pyrazinone core to an acetamide moiety.

- Acetamide substituent: An N-(4-fluorophenyl) group, which introduces additional fluorination and aromaticity.

属性

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIINKYFYOCMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, and presenting relevant data.

Chemical Structure and Properties

The compound features several key structural components:

- Fluorinated aromatic rings : These enhance lipophilicity and may influence bioactivity.

- Dihydropyrazine core : A common motif in pharmacologically active compounds.

- Thioether linkage : This may contribute to its reactivity and interaction with biological targets.

Structural Formula

This formula indicates the presence of fluorine (F), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms, which are critical for its biological interactions.

Research indicates that the compound may exert its effects through various mechanisms, including:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against certain targets. For instance, it has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production. The inhibitory concentration (IC50) values for related compounds indicate promising activity:

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| 9a | 0.124 ± 0.077 | Mushroom Tyrosinase |

| 9h | 0.098 ± 0.009 | Mushroom Tyrosinase |

| 9g | 0.111 ± 0.021 | Mushroom Tyrosinase |

These findings suggest that modifications to the N-phenyl acetamide functionality can significantly affect inhibitory potency.

Pharmacokinetics

The lipophilic nature of the fluorinated groups enhances the compound's absorption and distribution in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for validation.

Study on Antitumor Activity

A recent study investigated the antitumor potential of a series of compounds structurally related to this compound. The results indicated that specific substitutions on the aromatic rings could enhance selectivity towards cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR).

Key Findings:

- Selectivity : The compound displayed higher activity against EGFR-expressing HeLa cells compared to HepG2 cells.

- Structure-Activity Relationship : Electron-withdrawing groups on the aniline ring were correlated with decreased antitumor activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other thiazole and acetamide derivatives, revealing that the unique combination of structural features in our compound may confer distinct biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Thiazole ring | Antibacterial properties |

| Compound B | Oxadiazole ring | Neuroprotective effects |

相似化合物的比较

Research Findings and Implications

- Fluorine Substitution : Fluorine atoms in the target compound and its analogs improve lipid solubility and metabolic stability. For example, the 3-fluoro-4-methylphenyl group balances lipophilicity and steric effects, whereas 3,4-difluorophenyl analogs (e.g., CAS 899759-79-6) may exhibit stronger electron-withdrawing properties .

- Thioether Linkage : The thioacetamide bridge enhances conformational flexibility compared to oxygen-based linkages, as seen in ethyl ester derivatives (). This flexibility could improve binding to dynamic enzyme active sites .

- Synthetic Yields: Analogous compounds (e.g., ’s N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) achieved 85% yield under reflux conditions, suggesting that similar methods could optimize the synthesis of the target compound .

常见问题

Q. What are the critical steps in synthesizing 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted pyrazine-thiol intermediate with an acetamide derivative via a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. Key steps include:

- Intermediate preparation : Ensure purity of the pyrazinone precursor by recrystallization or column chromatography .

- Thiol activation : Use mild oxidizing agents (e.g., H2O2) to stabilize the thiol group before coupling .

- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor nucleophilic attack. Catalytic bases like DMAP may enhance reactivity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR analysis : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with calculated values (DFT/B3LYP/6-31G*) to verify the thioether linkage (δ ~3.5–4.0 ppm for SCH2) and aromatic fluorinated regions .

- X-ray crystallography : Resolve the dihydropyrazinone ring conformation and intermolecular interactions (e.g., hydrogen bonding with acetamide carbonyl) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations of these methods?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR or MAPK). Focus on the fluorophenyl and pyrazinone moieties as potential hydrogen bond donors/acceptors .

- Limitations : Force fields may inaccurately represent solvation effects for the thioether group. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Dose-response profiling : Use 3D spheroid models to mimic in vivo heterogeneity, reducing false negatives from 2D monolayer assays .

- Mechanistic studies : Combine RNA-seq and proteomics to identify off-target effects (e.g., redox imbalance due to the thioether group) that vary by cell type .

Q. How can the metabolic stability of the thioether linkage be evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. The fluorine substituents may reduce CYP450-mediated oxidation .

- Isotope labeling : Use <sup>35</sup>S-labeled analogs to track thioether cleavage products in urine/bile .

Q. What separation techniques are optimal for purifying this compound from synthetic byproducts?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts (e.g., unreacted pyrazinone).

- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to retain high-molecular-weight impurities .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study focusing on the fluorophenyl and pyrazinone moieties?

Methodological Answer:

- Analog synthesis : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., NO2) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects .

- Biological testing : Prioritize kinase inhibition assays (IC50) and logP measurements to correlate hydrophobicity with activity .

Q. What are the best practices for ensuring reproducibility in kinetic studies of this compound’s degradation under physiological conditions?

Methodological Answer:

- Buffer standardization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to mimic serum protein binding .

- Temperature control : Conduct trials at 37°C ± 0.5°C using a water-jacketed reactor to minimize thermal variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。